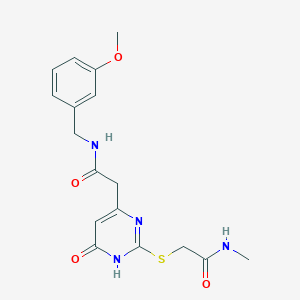

![molecular formula C13H14N4O2 B2848989 N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline CAS No. 956626-42-9](/img/structure/B2848989.png)

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

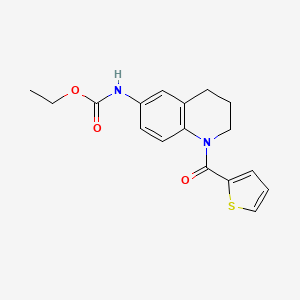

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline, also known as DMPE, is a synthetic compound that has been studied for its potential applications in scientific research. DMPE is a highly reactive compound, and its structure is composed of a nitro group, an aniline group, and a pyrazole ring. It is a colorless solid with a melting point of approximately 100°C. DMPE is soluble in organic solvents such as ethanol and methanol, and has a boiling point of approximately 170°C.

Scientific Research Applications

Optical and Electronic Applications

Nonlinear Optical (NLO) Materials : Compounds structurally related to the query have been synthesized for their potential applications in nonlinear optics (NLO). For instance, binary adducts with phenolic coformers exhibit properties suitable for NLO applications, showcasing the influence of molecular structure on the formation of polar crystals and their stability and transparency across a wide spectrum range (Draguta et al., 2015).

Electroluminescent Materials : Research on N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline derivatives demonstrates their utility in creating highly luminescent materials for electroluminescence applications. This includes the design and synthesis of complexes with significant distortion due to steric interactions, contributing to their photophysical properties and potential use in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Catalysis and Material Science

Catalyst Design : The structural motif of N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline is relevant in the development of catalysts. For example, Rh(I) complexes with N,N and N,P ligands have been anchored on glassy carbon electrodes, showcasing a pathway toward recyclable hydroamination catalysts. This research emphasizes the role of ligand design in catalytic activity and the potential for creating more sustainable and efficient catalytic processes (Tregubov et al., 2013).

Organic Synthesis and Fluorescence Applications

Synthetic Pathways and Fluorescence Probes : The study of pyrazol-4-yl and 2H-chromene-based substituted anilines through Michael addition followed by aromatization has opened up new synthetic routes. These compounds, especially those with electron-donating groups, have shown potential applications as fluorescence probes in biological imaging, highlighting their utility in developing new diagnostic tools and enhancing our understanding of biological systems (Banoji et al., 2022).

properties

IUPAC Name |

N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-10-13(17(18)19)12(16(2)15-10)8-9-14-11-6-4-3-5-7-11/h3-9,14H,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFUMOIFSZQDOO-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)vinyl]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2848906.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2848908.png)

![(E)-4-(8-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2848910.png)

![4-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B2848921.png)